2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF4N2OS/c17-12-2-1-3-13(18)11(12)8-25-15-23-22-14(24-15)9-4-6-10(7-5-9)16(19,20)21/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTJTAGYFHNVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole-2-thiol with 2-chloro-6-fluorobenzyl chloride. This reaction yields high-purity compounds that can be characterized using techniques such as X-ray crystallography and Hirshfeld surface analysis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 15.63 | Apoptosis induction via p53 activation |
| 5b | MDA-MB-231 | 12.34 | Caspase-3 cleavage leading to apoptosis |
| II | U-937 | 10.00 | Cell cycle arrest and apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that these compounds can be potent inducers of apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are also noteworthy. Compounds similar to the target molecule have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus. The following table summarizes the antimicrobial activity:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |
|---|---|---|
| OZE-I | S. aureus | 16 |
| OZE-II | S. aureus | 8 |
| OZE-III | E. coli | >100 |
These results suggest that certain oxadiazoles can inhibit biofilm formation and exhibit bactericidal activity .
Enzyme Inhibition
Enzyme inhibition studies have revealed that oxadiazole derivatives can act as effective inhibitors for various enzymes. For example:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| II | α-Amylase | 20 |
| II | Butyrylcholinesterase | 15 |
These findings indicate that the compound may have therapeutic potential in conditions where enzyme inhibition is beneficial .
Case Studies and Research Findings
Several case studies have investigated the biological activities of oxadiazole derivatives:
- Anticancer Properties : A study demonstrated that a derivative with a similar structure showed enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin . The study utilized flow cytometry to confirm apoptosis induction.
- Antimicrobial Efficacy : Another research project focused on the antimicrobial activity of various oxadiazole derivatives against resistant bacterial strains, showing promising results that could lead to new treatments for infections caused by S. aureus .
- Enzyme Inhibition : Research highlighted the inhibition of α-amylase by oxadiazole derivatives, suggesting potential applications in managing diabetes through carbohydrate metabolism regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Yield: High yields (>75%) are typical for analogs with simple benzyl or heterocyclic thioethers (e.g., 83.3% for 4-bromobenzylthio) .
- Melting Points: Melting points correlate with substituent polarity and crystallinity. The 2-fluorobenzylthio analog (101°C) suggests that halogenated benzyl groups increase melting points compared to non-halogenated groups (e.g., allylthio: 77°C). The target compound’s dual chloro/fluoro substitution may further elevate its melting point.
Structural and Electronic Effects
Substituent Analysis:
- Position 2 (Benzylsulfanyl Group): The 2-chloro-6-fluorobenzyl group in the target compound introduces strong electron-withdrawing effects and steric bulk compared to analogs like 2-fluorobenzylthio or 4-bromobenzylthio . This may enhance metabolic stability and alter binding interactions in biological systems.
Position 5 (Aryl Group) :
- The 4-(trifluoromethyl)phenyl group is a stronger electron-withdrawing moiety than the pyrazolyl or pyrimidinyl groups in analogs (). This could increase the oxadiazole ring’s electron deficiency, affecting reactivity in nucleophilic substitutions .
- A related compound with a 4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl group () shows enhanced bioactivity, suggesting the trifluoromethyl group’s role in improving lipophilicity and target affinity.
Spectroscopic and Mass Spectrometry Data
- 1H NMR :
- HRMS: The trifluoromethylphenyl group contributes to a higher molecular mass (~423–501 m/z) compared to pyrazolyl analogs (). For example, compound 6s () has an [M + Na]+ ion at m/z 501.03616, while the target compound’s calculated monoisotopic mass is ~423.04 () .
Q & A
Q. Intermediate Research Focus
- HPLC-UV analysis : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C over 24–72 hours.
- Mass spectrometry : Identify hydrolytic byproducts (e.g., cleavage of sulfanyl or oxadiazole groups).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests solid-state robustness) .
How can structure-activity relationships (SAR) be systematically studied for this scaffold?
Q. Advanced Research Focus
- Analog synthesis : Replace the trifluoromethyl group with -CF₂H or -CN to test electronic effects.
- 3D-QSAR models : Use CoMFA or CoMSIA with steric/electrostatic descriptors from aligned analogs.
- Biological profiling : Compare IC₅₀ values across kinase or protease panels to map pharmacophore requirements .
What crystallization strategies are effective for structural elucidation?
Q. Basic Research Focus
- Solvent screening : Use chloroform/petroleum ether (1:2 v/v) for slow evaporation.
- Single-crystal X-ray diffraction : Resolve dihedral angles between the oxadiazole and phenyl rings (target R-factor <0.05).
- Powder XRD : Confirm polymorphism absence by matching experimental and simulated patterns .
How can metabolic pathways be predicted for this compound?
Q. Advanced Research Focus
- CYP450 docking : Model interactions with CYP3A4 (PDB 1TQN) to predict oxidation sites (e.g., benzyl or trifluoromethyl groups).
- In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor, followed by LC-MS/MS metabolite identification.
- Software tools : ADMET Predictor or MetaSite for in silico pathway mapping .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
